
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Amidation and Amination Reactions : Quinazoline derivatives, including those structurally related to our compound of interest, have been explored in various chemical reactions. For instance, Lempert et al. (1986) discussed the amination of quinazoline derivatives, emphasizing the formation of quinazolinioamides, which are important for synthesizing various compounds (Lempert et al., 1986).
- Cyclization and Carbonylation : Costa et al. (2004) described the synthesis of quinazolin-2-ones through palladium-catalyzed cyclization-alkoxycarbonylation, demonstrating the versatility of quinazoline derivatives in organic synthesis (Costa et al., 2004).
Pharmacological Applications
- Anticancer Activity : Noolvi and Patel (2013) studied quinazoline derivatives for their anticancer properties, highlighting the potential of these compounds in developing new antitumor agents (Noolvi & Patel, 2013).
- Antimicrobial and Antifungal Properties : Gupta and Chaudhary (2012) investigated the antimicrobial activities of certain quinazoline derivatives, contributing to the understanding of their potential in treating microbial infections (Gupta & Chaudhary, 2012). Patel et al. (2010) also reported on the antimicrobial activity of quinazolin-4(3H)-ones, further supporting their use in this field (Patel et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate, followed by cyclization with 2-aminobenzoic acid to form the quinazolinone ring system. The resulting compound is then treated with thionyl chloride to introduce the sulfanyl group at position 2 of the quinazolinone ring.", "Starting Materials": [ "4-benzylpiperidine-1-carboxylic acid", "2-methoxyethyl isothiocyanate", "2-aminobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-benzylpiperidine-1-carboxylic acid with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the corresponding thiourea intermediate.", "Step 2: Cyclization of the thiourea intermediate with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the quinazolinone ring system.", "Step 3: Treatment of the resulting compound with thionyl chloride in the presence of a base such as pyridine to introduce the sulfanyl group at position 2 of the quinazolinone ring." ] } | |
Numéro CAS |
422529-43-9 |
Formule moléculaire |
C24H27N3O3S |
Poids moléculaire |
437.56 |
Nom IUPAC |
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-8-7-19(16-21(20)25-24(27)31)22(28)26-11-9-18(10-12-26)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,25,31) |
Clé InChI |
IORYBUDPMRBNFR-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




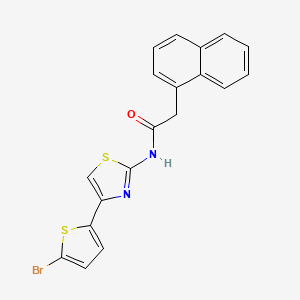
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
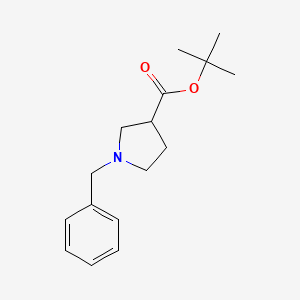

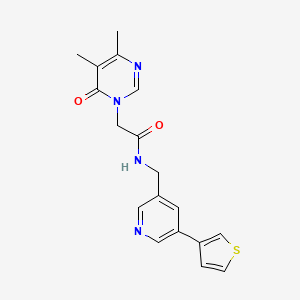
![Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2557209.png)
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![N-{(E)-[(4-methoxyphenyl)imino][(pyridin-2-ylmethyl)amino]methyl}-4-methylbenzamide](/img/structure/B2557212.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
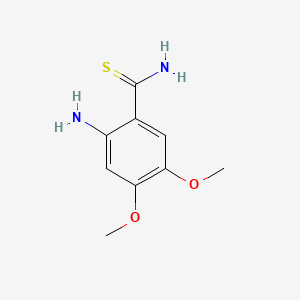
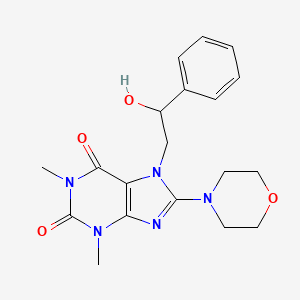
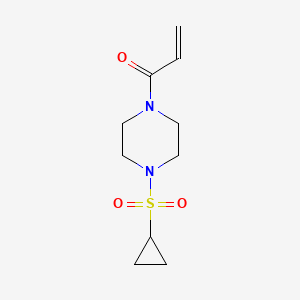
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)